Pyridine, 3-((phenethylamino)methyl)-, hydrochloride
Overview
Description
Pyridine, 3-((phenethylamino)methyl)-, hydrochloride is a chemical compound that belongs to the class of pyridinium salts. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals This compound is characterized by the presence of a pyridine ring substituted with a phenethylamino group at the 3-position and a methyl group, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-((phenethylamino)methyl)-, hydrochloride typically involves the reaction of pyridine derivatives with phenethylamine under specific conditions. One common method is the Bohlmann-Rahtz pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form dihydropyridines, which are then oxidized to yield pyridine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3-((phenethylamino)methyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical and biological activities.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce dihydropyridine derivatives .
Scientific Research Applications
Pyridine, 3-((phenethylamino)methyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Pyridine, 3-((phenethylamino)methyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyridine: A basic nitrogen heterocycle with a similar structure but lacking the phenethylamino and methyl groups.
Dihydropyridine: A reduced form of pyridine with different chemical properties and reactivity.
Uniqueness: Pyridine, 3-((phenethylamino)methyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenethylamino group enhances its potential as a bioactive compound, making it a valuable target for medicinal chemistry research .
Properties
IUPAC Name |
2-phenyl-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14;/h1-7,9,11,16H,8,10,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTROJZJURULLHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CN=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213513 | |
Record name | Pyridine, 3-((phenethylamino)methyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641243 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6389-60-2 | |
Record name | Pyridine, 3-((phenethylamino)methyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006389602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3-((phenethylamino)methyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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